molecular formula C17H16N6O3 B2453413 2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876669-37-3

2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide

Cat. No.: B2453413
CAS No.: 876669-37-3
M. Wt: 352.354
InChI Key: WLFFHQJQZFRJFB-UHFFFAOYSA-N
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Description

2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide is a complex organic compound featuring a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, often starting from readily available precursors such as 6-chloropurine.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate diamine and carbonyl compounds.

    Functional Group Modifications:

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide: can be compared with other purine-imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused purine-imidazole structure, which imparts distinct chemical reactivity and biological activity compared to other compounds. This makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h3-8H,9H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFFHQJQZFRJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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